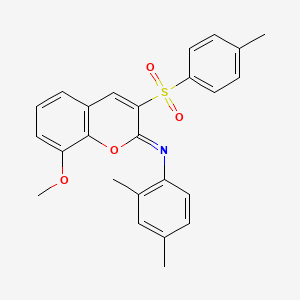
(Z)-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)-2,4-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)-2,4-dimethylaniline is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in scientific research for its potential use as a therapeutic agent.
科学的研究の応用
Rhodamine-Based Dual Chemosensor
A study by Roy et al. (2019) reports on a rhodamine-based compound that acts as a fluorescent dual sensor for Zn2+ and Al3+ ions, demonstrating the utility of chromene derivatives in the development of sensitive and selective probes for metal ions. The unique property of well-separated excitation and emission wavelengths makes this compound particularly useful for biological and environmental monitoring applications (Roy et al., 2019).
Construction of Functionalized 4H-Chromenes
Li et al. (2012) developed a method for constructing densely functionalized 4H-chromenes via three-component reactions catalyzed by L-proline, highlighting the versatility of chromene derivatives in organic synthesis. This method provides access to a variety of substituted 4H-chromene derivatives, which are valuable intermediates in pharmaceutical and material science research (Li et al., 2012).
Novel Photosynthesis of Chromene Derivatives
Chalabi and Fadhil (2020) described the photosynthesis of 4-(5,7-dichloro-8aH-chromen-2-yl)-N,N-dimethylaniline from its chalcone isomer, illustrating a novel approach to chromene synthesis. This process involves the irradiation of a chalcone precursor to yield the chromene derivative, which could have implications for the synthesis of complex organic molecules with potential applications in drug development and material science (Chalabi & Fadhil, 2020).
Methoxycarbonylation of Aromatic Diamine
Baba et al. (2005) explored the methoxycarbonylation of aromatic diamines with dimethyl carbonate using a zinc acetate catalyst, producing dicarbamates. This research demonstrates the use of chromene derivatives in the synthesis of carbamate compounds, which are important in various industrial applications including pharmaceuticals and polymers (Baba et al., 2005).
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c1-16-8-11-20(12-9-16)31(27,28)23-15-19-6-5-7-22(29-4)24(19)30-25(23)26-21-13-10-17(2)14-18(21)3/h5-15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWMVLZLMWKFRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=C(C=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)-2,4-dimethylaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic Acid](/img/structure/B2542735.png)
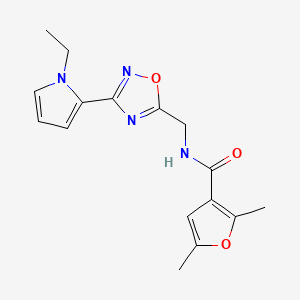

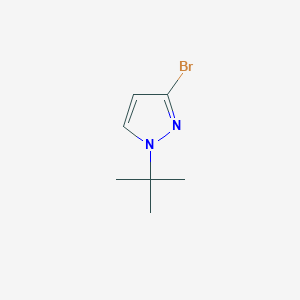
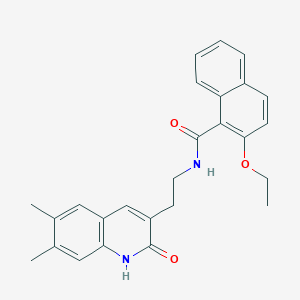

![3-Chloro-5-ethoxy-4-[(phenylsulfonyl)oxy]benzoic acid](/img/structure/B2542744.png)

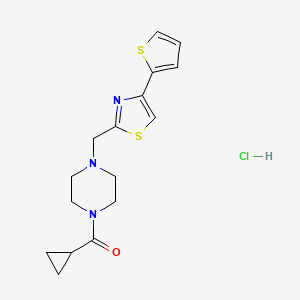
![(E)-4-(Dimethylamino)-N-[3-(2-methylpropyl)oxan-4-yl]but-2-enamide](/img/structure/B2542748.png)

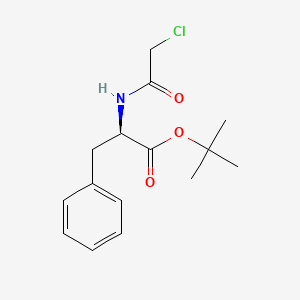
![N-[3,5-Dimethyl-1-[(2-phenylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2542755.png)
![5-[3-(3,4-Dimethoxyphenyl)pyrazolidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2542758.png)